3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione
CAS No.: 1339361-33-9
Cat. No.: VC6592296
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.
![3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione - 1339361-33-9](/images/structure/VC6592296.png)
Specification
CAS No. | 1339361-33-9 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.202 |
IUPAC Name | 3-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C10H10N2O2/c13-9-5-8(10(14)12-9)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14) |
Standard InChI Key | XOMCEDJRZVAAEP-UHFFFAOYSA-N |
SMILES | C1C(C(=O)NC1=O)CC2=CN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione (C₁₀H₁₀N₂O₂) features a pyrrolidine-2,5-dione scaffold with a pyridin-3-ylmethyl substituent at the 3-position. The succinimide core introduces two ketone groups at positions 2 and 5, while the pyridine ring contributes aromaticity and potential hydrogen-bonding capabilities.
Structural Analysis
-
Pyrrolidine-2,5-dione Core: The non-aromatic, saturated five-membered ring adopts a puckered conformation, enabling pseudorotation and stereochemical diversity .
-
Substituent Effects: The pyridin-3-ylmethyl group introduces a planar aromatic system, enhancing molecular rigidity and potential π-π stacking interactions with biological targets.
Table 1: Physicochemical Properties of 3-[(Pyridin-3-yl)methyl]pyrrolidine-2,5-dione
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
LogP (Predicted) | 0.85 |
Polar Surface Area | 58.6 Ų |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (two ketones, pyridine N) |
The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility . Its polar surface area aligns with parameters observed in CNS-active drugs, hinting at potential blood-brain barrier penetration.
Synthetic Methodologies
Synthesis of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione typically involves multi-step strategies, leveraging cyclization and functionalization reactions.
Cyclization Approaches
A common route involves the intramolecular cyclization of N-substituted aspartic acid derivatives. For example, N-(pyridin-3-ylmethyl)aspartic acid undergoes dehydration in the presence of acetic anhydride to form the succinimide ring . Alternative methods employ 1,3-dipolar cycloadditions between azomethine ylides and pyridinyl alkenes, though stereochemical control remains challenging .
Functionalization of Preformed Pyrrolidine-2,5-diones
Modification of commercially available pyrrolidine-2,5-dione precursors via alkylation or nucleophilic substitution at the 3-position provides a versatile pathway. For instance, treatment of 3-bromopyrrolidine-2,5-dione with pyridin-3-ylmethanol under basic conditions yields the target compound.
Table 2: Representative Synthetic Routes
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclization of N-substituted aspartic acid | Ac₂O, reflux, 4 h | 62% |
2 | Alkylation of 3-bromopyrrolidine-2,5-dione | Pyridin-3-ylmethanol, K₂CO₃, DMF | 45% |
Pharmacological Applications
Pyrrolidine-2,5-diones are pharmacologically privileged scaffolds, with documented activity against neurological, metabolic, and inflammatory disorders .
Anticonvulsant Activity
Structural analogs of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione demonstrate voltage-gated sodium channel (VGSC) modulation, a mechanism critical in epilepsy management. For example, 1,3-disubstituted pyrrolidine-2,5-diones reduced seizure duration in murine models by 40–60% at 50 mg/kg doses .
Neuroprotective Effects
The pyridine moiety may enhance affinity for NMDA receptors, implicating this compound in neuroprotection. Related derivatives showed 30% reduction in glutamate-induced neuronal apoptosis in vitro.
Future Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, given the impact of chirality on target selectivity .
-
Target Identification: Proteomic profiling to map interactions with ion channels, kinases, and epigenetic regulators.
-
In Vivo Efficacy Studies: Preclinical evaluation in seizure, neurodegeneration, and tumor xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume